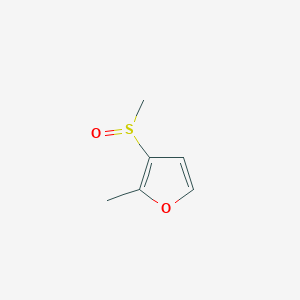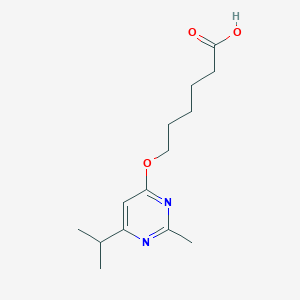
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with isopropyl and methyl groups, connected to a hexanoic acid chain via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Ether Formation: The pyrimidine derivative is then reacted with 6-bromohexanoic acid under basic conditions to form the ether linkage.
Final Acidification: The final product is obtained by acidifying the reaction mixture to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce any oxidized functional groups back to their original state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the hexanoic acid chain.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((6-Methanesulfonyl-2-methylpyridin-3-yl)oxy)hexanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)pentanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)butanoic acid
Uniqueness
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the length of the hexanoic acid chain
Propiedades
Número CAS |
648916-03-4 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
6-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyhexanoic acid |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)12-9-13(16-11(3)15-12)19-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3,(H,17,18) |
Clave InChI |
DWCOMTZDBCEYGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)OCCCCCC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


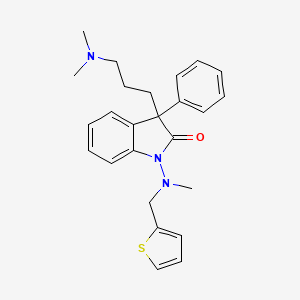

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
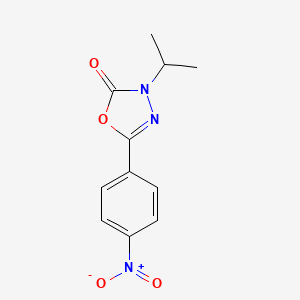
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


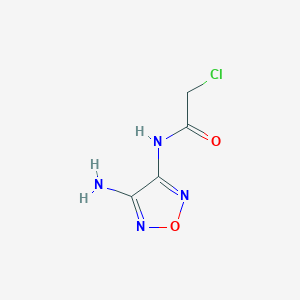
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
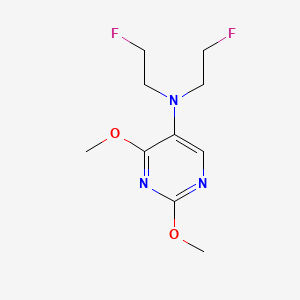

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
